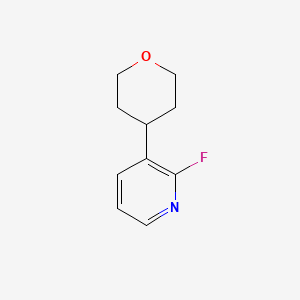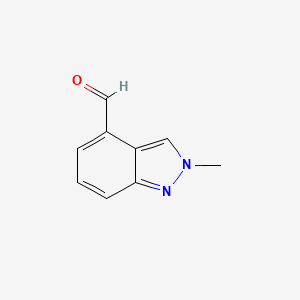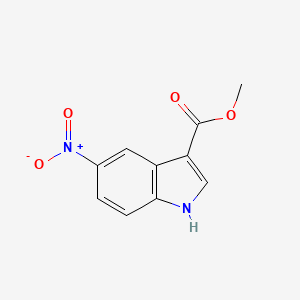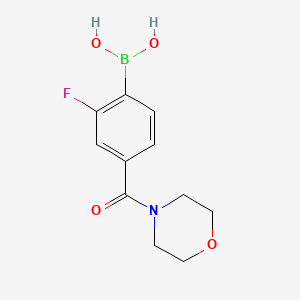
(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid
説明
“(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H13BFNO4 . It is a solid substance and has a molecular weight of 253.04 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 253.04 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reaction
This compound can be used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates.
Fluorination Reagents
“(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid” can be used as a fluorination reagent . Fluorination is a process that introduces a fluorine atom into a compound and it’s a crucial process in the production of pharmaceuticals and agrochemicals.
Drug Design
Boronic acids and their esters, including this compound, are highly considered for the design of new drugs . They can form reversible covalent complexes with sugars, amino acids, and other biological targets, making them useful in the design of enzyme inhibitors or receptor ligands.
Drug Delivery Devices
This compound can be used in the development of drug delivery devices . Boronic acids can respond to changes in the concentration of biologically relevant species, such as glucose or fructose. This makes them useful in the design of drug delivery systems that can release a therapeutic agent in response to specific biological triggers.
Neutron Capture Therapy
Boronic acids and their esters are suitable for neutron capture therapy . This is a type of cancer treatment that selectively destroys cancer cells without harming the surrounding healthy tissue.
Safety and Handling
In terms of safety and handling, this compound requires careful handling. If it comes into contact with skin or eyes, it should be washed off with plenty of water . If inhaled, the person should be moved to fresh air and kept at rest .
Safety and Hazards
作用機序
References:
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Data source: ChemSpider
- Date, S. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7
特性
IUPAC Name |
[2-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOPQYLLXBKXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




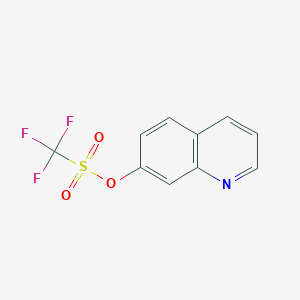
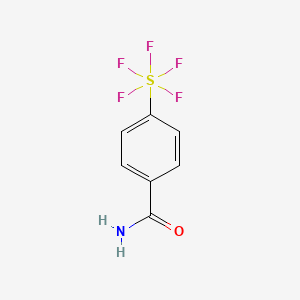
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
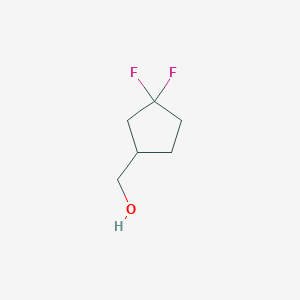
![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
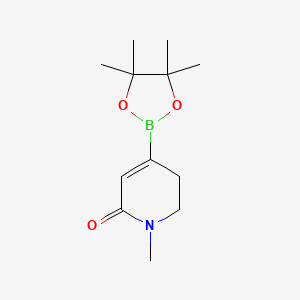
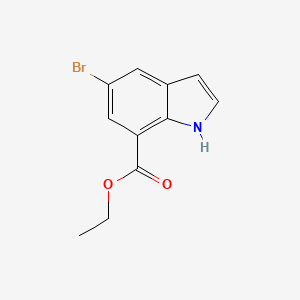
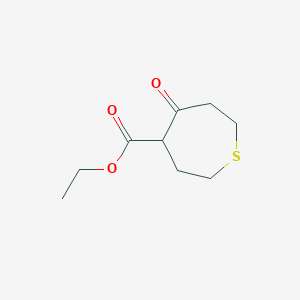
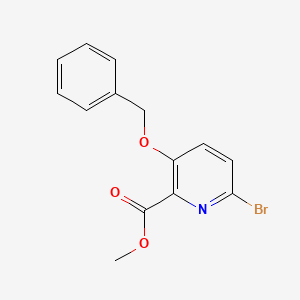
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
